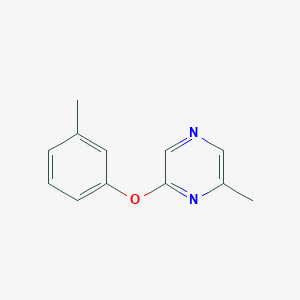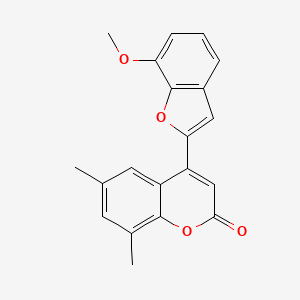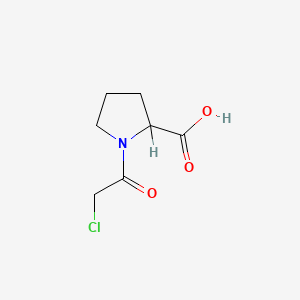
2-methyl-6-(3-methylphenoxy)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-methyl-6-(3-methylphenoxy)pyrazine” is a hypothetical compound that belongs to the class of organic compounds known as pyrazines . Pyrazines are compounds containing a pyrazine ring, which is a six-membered aromatic heterocycle, that consists of two nitrogen atoms (N) and four carbon atoms © .
Synthesis Analysis
While specific synthesis methods for “2-methyl-6-(3-methylphenoxy)pyrazine” are not available, pyrazines can be synthesized chemically or biologically . For instance, Agrobacterium radiobacter, which degrades pyrazine, has been used to hydroxylate 2-methyl-, 2-ethyl- and 2,3-dimethylpyrazine .Molecular Structure Analysis
The molecular structure of “2-methyl-6-(3-methylphenoxy)pyrazine” would be based on the pyrazine core, which is a six-membered ring with two nitrogen atoms . The exact structure would depend on the positions of the methyl and phenoxy groups.Chemical Reactions Analysis
Pyrazines can undergo a variety of chemical reactions. In humans and animals, pyrazines are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation, but the pyrazine ring is not cleaved . Bacteria have been isolated, which are able to use various substituted pyrazines as a sole carbon and energy source .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methyl-6-(3-methylphenoxy)pyrazine” would depend on its exact structure. For example, 2-Methoxy-6-methylpyrazine has a density of 1.1±0.1 g/cm3, boiling point of 170.6±35.0 °C at 760 mmHg, and vapour pressure of 1.9±0.3 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
The compound can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Antimycobacterial Activity
Pyrazine derivatives, including “2-methyl-6-(3-methylphenoxy)pyrazine”, have shown antimycobacterial activities . For instance, Ethyl 6-[(4-methoxyphenyl)sulfanyl]pyrazine-2-carboxylate and 5-[(3-methoxyphenyl) sulfanyl]pyrazine-2-carboxamide showed high in vitro activity against M. tuberculosis H37Rv .
Antibacterial Activity
Pyrazine compounds have also demonstrated antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.
Antifungal Activity
In addition to their antibacterial properties, pyrazine compounds have shown antifungal activities . This suggests their potential use in the treatment of fungal infections.
Antioxidation Compounds
Pyrazine derivatives have been used as antioxidation compounds . They can help protect cells from damage caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Ligands in Complex Formation
Schiff bases, which can be derived from pyrazine compounds, have been used as ligands in complex formation with some metal ions . This makes them useful in various chemical reactions and processes.
Antidiabetic Activity
Some pyrazine derivatives have shown antidiabetic activities . For example, Glipizide, a known anti-diabetic agent, is a synthesized pyrazine derivative .
Diuretic Activity
Pyrazine derivatives have also been used as diuretics . Amiloride, a diuretic, is a synthesized pyrazine derivative .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Pyrazine derivatives are known to interact with various biological targets due to their structural diversity .
Mode of Action
Pyrazines, in general, can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Pyrazine derivatives are known to exhibit a wide range of biological functions, including antibacterial, antiviral, and anticancer properties . They are often used as pharmaceuticals and are biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants .
Result of Action
Given the diverse biological activities of pyrazine derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-methyl-6-(3-methylphenoxy)pyrazine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
2-methyl-6-(3-methylphenoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-4-3-5-11(6-9)15-12-8-13-7-10(2)14-12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZOAZBAVQNZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC(=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(3-methylphenoxy)pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidine-1-carbonyl)benzoate](/img/structure/B6429365.png)
![methyl 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B6429372.png)
![methyl 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B6429376.png)
![methyl 2-(3-{[6-(dimethylamino)pyridazin-3-yl]oxy}pyrrolidine-1-carbonyl)benzoate](/img/structure/B6429381.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6429385.png)
![ethyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B6429386.png)

![7-[(pyridin-2-yl)methoxy]quinoline](/img/structure/B6429402.png)


![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6429418.png)


![4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6429454.png)